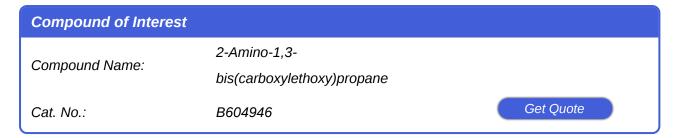




Synthesis of 2-Amino-1,3bis(carboxylethoxy)propane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Amino-1,3-bis(carboxylethoxy)propane, a valuable bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a three-step process commencing from the readily available starting material, 2-amino-1,3propanediol (serinol). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms to facilitate a thorough understanding of the process.

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane is a chemical entity of significant interest in the field of drug discovery, particularly in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial in dictating the molecule's efficacy, solubility, and pharmacokinetic properties. **2-Amino-1,3-bis(carboxylethoxy)propane** offers a flexible, hydrophilic scaffold with a primary amine for conjugation to a ligand for an E3 ligase and two terminal carboxylic acid groups (in their ethyl ester form) that can be hydrolyzed and coupled to a target protein ligand.

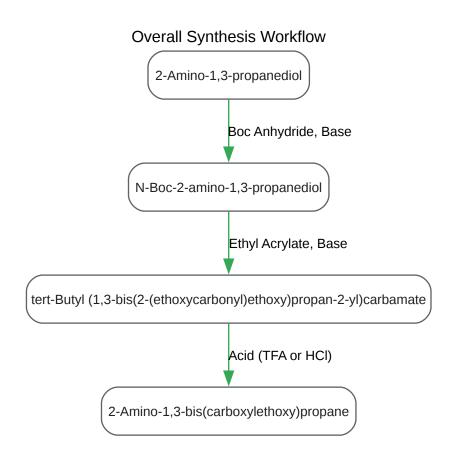


This guide details a robust and logical synthetic pathway to access this important linker, beginning with the protection of the amino group of 2-amino-1,3-propanediol, followed by the etherification of the diol, and concluding with the deprotection of the amino group.

Overall Synthetic Strategy

The proposed synthesis of **2-Amino-1,3-bis(carboxylethoxy)propane** is a three-step sequence:

- N-Boc Protection of 2-Amino-1,3-propanediol: The primary amino group of 2-amino-1,3-propanediol (serinol) is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent step.
- Michael Addition to Ethyl Acrylate: The two hydroxyl groups of N-Boc-serinol undergo a base-catalyzed Michael addition to ethyl acrylate to form the desired carbon-oxygen bonds and introduce the carboxylethoxy moieties.
- N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, 2-Amino-1,3-bis(carboxylethoxy)propane.





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Caption: Overall synthetic workflow for 2-Amino-1,3-bis(carboxylethoxy)propane.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate (N-Boc-serinol)

Reaction: 2-Amino-1,3-propanediol + Di-tert-butyl dicarbonate → tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate

Protocol:

- To a stirred solution of 2-amino-1,3-propanediol (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (1.1 eq.).
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in dioxane dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain N-Boc-serinol as a white solid.



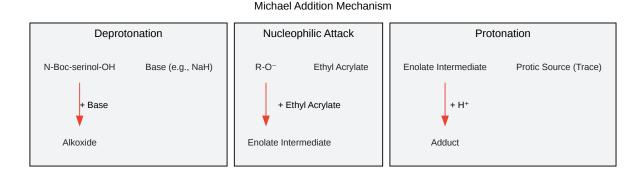
Step 2: Synthesis of diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate

Reaction: tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate + 2 x Ethyl acrylate \rightarrow diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate

Protocol:

- To a stirred suspension of sodium hydride (NaH) (2.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-serinol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
- Cool the reaction mixture back to 0 °C.
- Add ethyl acrylate (2.5 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir for 24-48 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
- Extract the mixture with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product.





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Caption: Mechanism of the base-catalyzed Michael addition.

Step 3: Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane

Reaction: diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate → **2-Amino-1,3-bis(carboxylethoxy)propane**

Protocol:

- Dissolve the Boc-protected intermediate (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
- Add an excess of a strong acid. Two common methods are:
 - Method A (TFA): Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-4 hours.
 - Method B (HCl): Add a solution of hydrogen chloride in dioxane (e.g., 4 M HCl) and stir at room temperature for 1-4 hours.
- Monitor the reaction progress by TLC until the starting material is consumed.



- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- If necessary, co-evaporate with a suitable solvent (e.g., DCM or diethyl ether) to remove residual acid.
- The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a suitable base and purified by chromatography if required. For many applications, the salt form is used directly.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of **2-Amino-1,3-bis(carboxylethoxy)propane**. Please note that yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.



Step	Reactants	Product	Molecular Weight (g/mol)	Typical Yield (%)	Purity (%)
1	2-Amino-1,3- propanediol, Di-tert-butyl dicarbonate	tert-Butyl (1,3- dihydroxypro pan-2- yl)carbamate	191.22	85-95	>95
2	tert-Butyl (1,3- dihydroxypro pan-2- yl)carbamate, Ethyl acrylate	diethyl 3,3'- (2-((tert- butoxycarbon yl)amino)prop ane-1,3- diyl)bis(oxy)di propanoate	391.46	60-80	>95
3	diethyl 3,3'- (2-((tert- butoxycarbon yl)amino)prop ane-1,3- diyl)bis(oxy)di propanoate	2-Amino-1,3- bis(carboxylet hoxy)propane	291.33	>90	>95

Conclusion

The synthetic route detailed in this technical guide provides a clear and logical pathway for the preparation of **2-Amino-1,3-bis(carboxylethoxy)propane**. The procedures are based on well-established chemical transformations and utilize readily available reagents. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important linker for the advancement of PROTAC technology. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.



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References

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- To cite this document: BenchChem. [Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane:
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